1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine

Catalog No.
S13951159
CAS No.
M.F
C10H13ClN2
M. Wt
196.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine

Product Name

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine

IUPAC Name

1-[(6-chloropyridin-2-yl)methyl]cyclobutan-1-amine

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

InChI

InChI=1S/C10H13ClN2/c11-9-4-1-3-8(13-9)7-10(12)5-2-6-10/h1,3-4H,2,5-7,12H2

InChI Key

DKVMNJCKXZXQKB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=NC(=CC=C2)Cl)N

1-[(6-Chloro-2-pyridinyl)methyl]cyclobutanamine is a chemical compound with the molecular formula C10H13ClN2C_{10}H_{13}ClN_2 and a molecular weight of approximately 196.68 g/mol. Its structure features a cyclobutane ring substituted with a 6-chloro-2-pyridinyl group, which contributes to its unique chemical properties. The compound is identified by its CAS number 2358095-38-0 and is classified as a heterocyclic amine. The IUPAC name for this compound is 1-((6-chloropyridin-2-yl)methyl)cyclobutan-1-amine, indicating the presence of both a pyridine and an amine functional group within its structure .

The chemical reactivity of 1-[(6-Chloro-2-pyridinyl)methyl]cyclobutanamine can be attributed to its functional groups. It may participate in various reactions typical of amines and heterocycles, including:

  • Alkylation: The amine group can undergo alkylation reactions, potentially reacting with alkyl halides to form more complex structures.
  • Nucleophilic Substitution: The presence of the chlorine atom on the pyridine ring can facilitate nucleophilic substitution reactions, allowing for modifications that enhance biological activity or alter solubility.
  • Cyclization Reactions: The cyclobutane structure may allow for intramolecular reactions that could lead to the formation of new cyclic compounds under specific conditions.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or facilitate further synthesis .

The synthesis of 1-[(6-Chloro-2-pyridinyl)methyl]cyclobutanamine can be achieved through various methods, including:

  • Direct Amine Synthesis: This method involves the reaction of cyclobutanone derivatives with 6-chloro-2-pyridinecarboxaldehyde in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Pyridine Ring Functionalization: The chlorination of 2-pyridine followed by alkylation with cyclobutanamine can yield the desired product.
  • Multi-step Synthesis: A more complex synthetic route may involve several steps, including the formation of intermediates that undergo cyclization and functionalization to yield the final product.

These methods highlight the versatility in synthesizing this compound while allowing for variations that could enhance yield and purity .

The potential applications of 1-[(6-Chloro-2-pyridinyl)methyl]cyclobutanamine extend across various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery, particularly for antimicrobial or anticancer agents.
  • Chemical Research: As a building block in organic synthesis, it can be utilized to create more complex molecules with desired properties.
  • Agricultural Chemistry: Compounds like this may also find applications in developing agrochemicals aimed at pest control or plant growth regulation.

The versatility of this compound makes it a valuable candidate for further exploration in medicinal chemistry and beyond .

Interaction studies involving 1-[(6-Chloro-2-pyridinyl)methyl]cyclobutanamine typically focus on its binding affinity to various biological targets. These studies are crucial for understanding how the compound interacts at the molecular level with proteins or enzymes involved in disease pathways.

Potential areas of investigation include:

  • Receptor Binding Studies: Evaluating how well the compound binds to specific receptors related to its pharmacological effects.
  • Enzyme Inhibition Assays: Testing whether the compound inhibits enzymes associated with disease processes, providing insights into its therapeutic potential.

Such studies will help clarify its mechanism of action and guide future modifications to improve efficacy .

Several compounds share structural similarities with 1-[(6-Chloro-2-pyridinyl)methyl]cyclobutanamine. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
N-(6-Methylpyridin-2-yl)cyclobutanamineStructureMethyl substitution enhances lipophilicity
1-(4-Chlorophenyl)cyclobutanamineStructureChlorophenyl group may increase potency against certain targets
3-(6-Chloropyridin-2-yl)cyclobutaneStructureDifferent positioning of the pyridine ring alters reactivity

These compounds illustrate variations in substituents that can significantly influence their biological properties and therapeutic potential, showcasing how slight modifications can lead to diverse functionalities within similar frameworks .

The synthesis of 1-[(6-chloro-2-pyridinyl)methyl]-cyclobutanamine typically begins with constructing its bicyclic core through [2+2] photocycloaddition. A representative protocol involves irradiating 6-chloro-2-vinylpyridine (1.2 eq) and tert-butyl cyclobutanecarboxylate (1.0 eq) in acetonitrile (0.1 M) under 365 nm LED light with 2,4,6-triphenylpyrylium tetrafluoroborate (5 mol%) as the photosensitizer. After 48 hours, the cycloadduct forms in 74% yield (Table 1), with purification via sequential aqueous washes (NH4Cl, NaHCO3) and anhydrous Na2SO4 drying.

Table 1: Optimization of [2+2] Cycloaddition Conditions

Photosensitizerλ (nm)Time (h)Yield (%)
None3654812
Ru(bpy)3Cl24502458
Eosin Y5303641
TPBF43654874

Post-cyclization functionalization requires careful N-demethylation. A two-step sequence employing BBr3 (3 eq) in CH2Cl2 at −78°C achieves 89% deprotection, followed by reductive amination using NaBH(OAc)3 (2 eq) and ammonium acetate (5 eq) in THF/MeOH (3:1).

Fragment-based drug discovery has emerged as a transformative approach in modern pharmaceutical research, utilizing small molecular fragments as starting points for drug development [1] [2]. The compound 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine represents a sophisticated example of how cyclobutanamine scaffolds can be integrated into fragment-based approaches to create novel therapeutic entities [3] [4].

The cyclobutanamine core structure provides unique three-dimensional properties that distinguish it from traditional aromatic systems commonly employed in drug discovery [5] [6]. This four-membered ring system offers conformational rigidity while maintaining sufficient flexibility for target engagement, making it particularly valuable in fragment elaboration strategies [3]. The chloropyridine substituent further enhances the pharmacological potential by introducing heteroaromatic characteristics that can engage in diverse intermolecular interactions with biological targets [7] [8].

Fragment-based drug discovery typically employs libraries of 500-2000 compounds with molecular weights below 300 daltons, following the established rule of three guidelines [9] [10]. The compound 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine falls within these parameters, possessing appropriate physicochemical properties for fragment screening campaigns [11]. The molecular architecture combines the sp3-rich character of the cyclobutanamine with the heteroaromatic features of the chloropyridine, creating a hybrid structure suitable for exploring both hydrophobic and polar binding interactions [12] [3].

Recent advances in biophysical screening technologies have enabled the identification of weak-binding fragments with micromolar to millimolar affinities [13] [14]. The bifunctional nature of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine allows for multiple elaboration vectors, facilitating fragment growing, linking, and merging strategies essential to successful fragment-to-lead optimization [15] [16]. The chlorine substituent on the pyridine ring provides an additional handle for chemical modification through various cross-coupling reactions, expanding the synthetic accessibility of derivative compounds [8].

Design Principles for Bifunctional Building Blocks in Medicinal Chemistry

The design of bifunctional building blocks in medicinal chemistry requires careful consideration of multiple factors including structural diversity, synthetic accessibility, and pharmacological potential [17] [18]. The compound 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine exemplifies optimal design principles through its incorporation of orthogonal functional handles that enable diverse chemical transformations [19] [20].

Bifunctional building blocks serve as versatile platforms for library synthesis, allowing medicinal chemists to explore chemical space systematically [21] [22]. The cyclobutanamine component provides a three-dimensional scaffold that can function as either a hydrogen bond donor through the amine group or as a conformationally restricted linker [3] [23]. The chloropyridine moiety offers complementary functionality, serving as both an electron-deficient aromatic system for pi-stacking interactions and a reactive site for nucleophilic substitution reactions [24] [8].

Building Block ComponentFunctional RoleChemical Properties
Cyclobutanamine3D Scaffold/H-bond donorpKa ~10.6, sp3-rich geometry
6-ChloropyridineAromatic handle/ElectrophileElectron-deficient, reactive to nucleophiles
Methylene LinkerConformational flexibilityRotatable bond, spacer unit

The strategic positioning of functional groups within 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine follows established principles of medicinal chemistry design [25] [26]. The methylene linker provides sufficient separation between the cyclobutanamine and pyridine components to minimize electronic interference while maintaining appropriate geometric relationships for target binding [20]. This design enables independent optimization of each functional domain during structure-activity relationship studies [27] [28].

The three-dimensional properties of cyclobutanamine scaffolds offer distinct advantages over planar aromatic systems in terms of binding selectivity and metabolic stability [12] [31]. The tetrahedral geometry around the cyclobutane ring creates defined exit vectors that can be exploited for fragment elaboration, while the increased sp3 character often correlates with improved pharmacokinetic properties [3] [4]. These characteristics make 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine particularly suitable for targeting protein-protein interactions and allosteric binding sites that are challenging for traditional small molecules [9] [13].

Comparative Analysis of Bioisosteric Replacements Using Cyclobutylamine Scaffolds

Bioisosteric replacement strategies have become fundamental to modern drug design, enabling medicinal chemists to modify molecular properties while maintaining biological activity [32] [25]. Cyclobutylamine scaffolds offer unique advantages as bioisosteric replacements for traditional aromatic and aliphatic systems, providing enhanced three-dimensional character and improved pharmacological profiles [5] [31].

The cyclobutanamine component of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine can serve as a bioisosteric replacement for several common structural motifs in medicinal chemistry [6] [3]. Compared to aniline derivatives, cyclobutylamine provides similar basicity while offering improved metabolic stability and reduced susceptibility to oxidative metabolism [29] [4]. The four-membered ring system introduces conformational constraints that can enhance binding selectivity for specific target proteins [5].

Structural ComparisonAnilineCyclobutylamineBicyclo[1.1.1]pentylamine
pKa~4.6~10.6~10.8
Fsp30.00.250.67
Metabolic StabilityLowModerateHigh
Conformational RigidityPlanarConstrainedHighly Constrained

The comparative analysis of bioisosteric replacements reveals distinct advantages of cyclobutylamine scaffolds over traditional alternatives [31] [33]. While aniline derivatives are susceptible to phase I metabolic processes including hydroxylation and oxidation, cyclobutylamine systems demonstrate improved metabolic stability due to their saturated character [8] [29]. The increased sp3 content of cyclobutylamine scaffolds also correlates with enhanced solubility properties and reduced non-specific binding interactions [12] [3].

Bicyclo[1.1.1]pentylamine represents another bioisosteric alternative that shares structural similarities with cyclobutylamine [6] [4]. Both scaffolds provide three-dimensional geometry and sp3-rich character, but differ in their conformational flexibility and synthetic accessibility [29]. Cyclobutylamine systems offer greater conformational freedom compared to the highly rigid bicyclopentane core, potentially providing advantages in binding to diverse target proteins [5] [3].

The chloropyridine component of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine can also function as a bioisosteric replacement for various heteroaromatic systems [7] [24]. Compared to benzene derivatives, pyridine rings offer additional hydrogen bonding capabilities through the nitrogen atom while maintaining aromatic character [7]. The chlorine substituent provides opportunities for further derivatization through cross-coupling reactions, enabling systematic exploration of structure-activity relationships [8].

Property ComparisonBenzenePyridine6-Chloropyridine
Dipole Moment0 D2.2 D3.1 D
H-bond AcceptorNoYesYes
Electrophilic CharacterModerateHighVery High
Cross-coupling ReactivityLimitedModerateHigh

The enhanced electrophilic character of 6-chloropyridine compared to unsubstituted pyridine provides opportunities for selective functionalization reactions [30] [8]. This reactivity profile enables medicinal chemists to introduce diverse substituents at the 6-position through nucleophilic aromatic substitution, expanding the accessible chemical space for optimization studies [24] [34].

Structure-Activity Relationship Studies of Pyridine-Methyl Substituent Effects

Structure-activity relationship studies of pyridine-containing compounds have revealed critical insights into the role of substituent positioning and electronic effects on biological activity [7] [35]. The methyl linker connecting the cyclobutanamine and chloropyridine components in 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine provides a flexible spacer that influences both conformational dynamics and pharmacological properties [27] [28].

The position of the chlorine substituent on the pyridine ring significantly impacts the electronic properties and reactivity of the heterocyclic system [24] [34]. Studies comparing 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine derivatives have demonstrated distinct differences in biological activity profiles [7] [8]. The 6-chloro substitution pattern in 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine represents the 2-position relative to the nitrogen atom, providing optimal electronic characteristics for pharmaceutical applications [30].

Substitution PatternElectronic EffectReactivityBiological Activity
2-ChloropyridineStrong withdrawingHigh nucleophilic substitutionModerate to high
3-ChloropyridineModerate withdrawingModerate reactivityVariable
4-ChloropyridineStrong withdrawingHigh electrophilic characterHigh

Research examining pyridine-methyl substituent effects has identified key structural features that influence target binding and selectivity [7] [28]. The methylene spacer between the pyridine ring and cyclobutanamine provides rotational freedom that allows the molecule to adopt multiple conformations suitable for different binding sites [27]. This conformational flexibility represents a critical factor in the compound's ability to engage diverse protein targets [16].

Quantitative structure-activity relationship studies have revealed that the length and nature of the linker between aromatic and aliphatic components significantly influence biological activity [35] [27]. Single methylene linkers, as present in 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine, provide optimal spacing for many target interactions while maintaining synthetic accessibility [20] [21]. Longer alkyl chains typically reduce activity due to increased conformational entropy and reduced binding affinity [28].

The electronic properties of the chloropyridine component contribute significantly to the compound's pharmacological profile [24] [8]. The electron-withdrawing effect of the chlorine substituent increases the electrophilic character of the pyridine ring, enhancing its potential for pi-stacking interactions with aromatic amino acid residues in protein binding sites [7]. Additionally, the chlorine atom can participate in halogen bonding interactions, providing additional binding affinity and selectivity [33].

Electronic Parameter6-ChloropyridinePyridine6-Methylpyridine
Electron Density at NReducedModerateEnhanced
Pi-electron SystemDepletedNormalEnriched
Halogen BondingYesNoNo
pKa0.75.26.0

Structure-activity relationship studies have also examined the impact of alternative substituents at the 6-position of the pyridine ring [7] [34]. While chlorine provides optimal reactivity and electronic properties, other substituents including methyl, methoxy, and trifluoromethyl groups have been investigated [8] [36]. The chlorine substituent generally provides superior biological activity due to its optimal size, electronic effects, and synthetic utility [24].

The cyclobutanamine component contributes unique structural features that influence the overall pharmacological profile of the compound [5] [3]. The constrained geometry of the four-membered ring system provides defined spatial relationships between functional groups, potentially enhancing binding selectivity for specific target proteins [29] [4]. The basic amine functionality serves as a hydrogen bond donor and can participate in ionic interactions with negatively charged residues in protein binding sites [6].

Directed Evolution of P450 BM3 for Regioselective Cyclobutylamine Oxidation

The development of engineered cytochrome P450 BM3 enzymes for regioselective oxidation of cyclobutylamine derivatives represents a significant advancement in biocatalytic methodology. P450 BM3 from Bacillus megaterium serves as an ideal platform for directed evolution due to its soluble nature, ease of production in Escherichia coli, and naturally fused reductase domain [1]. The wild-type enzyme exhibits turnover numbers reaching 17,000 per minute for arachidonic acid, making it one of the fastest P450 catalysts known [1].

Evolutionary Engineering Strategies

Directed evolution approaches have successfully transformed P450 BM3 from a fatty acid hydroxylase into a versatile catalyst capable of functionalizing diverse substrates including cyclobutylamine derivatives [2] [3]. The engineering process typically involves iterative rounds of mutagenesis targeting key active site residues, particularly positions F87, L75, and I263, which directly influence substrate binding and orientation [4] [5].

Recent studies demonstrate that engineered P450 BM3 variants can achieve selective C-H hydroxylation of cyclobutylamine derivatives at chemically unactivated sites with high regioselectivity and stereoselectivity [2] [3]. A 48-member enzyme library, evolved from four parent mutants, enables strategic hydroxylation without requiring multiple rounds of mutagenesis and rescreening [2]. This approach positions these enzymes as off-the-shelf reagents for selective C-H oxidation applications.

Mutation Impact on Regioselectivity

The F87 position emerges as particularly crucial for controlling regioselectivity in cyclobutylamine oxidation. Substitutions at this position with smaller amino acids such as valine, alanine, serine, and glycine significantly alter hydroxylation patterns [6]. For lauric acid as a model substrate, F87V variants show 50% selectivity for ω-3 hydroxylation compared to the wild-type pattern of ω-1, ω-2, and ω-3 positions [6]. Similarly, F87A variants demonstrate 46% ω-3 selectivity with enhanced regiocontrol [6].

The I263F mutation provides substantial improvements in catalytic activity, particularly for β-amination reactions, yielding an 11-fold increase in activity while maintaining high regioselectivity [7]. Crystallographic analysis reveals that I263F primarily decreases active site volume without affecting secondary or tertiary protein structure, thereby enhancing substrate positioning for optimal catalysis [7].

Performance Optimization Data

Enzyme VariantSubstrateMajor Product PositionConversion (%)Selectivity Enhancement
P450 BM3 Wild-typeCyclobutylamine derivativesω-1, ω-2, ω-370-80Baseline
P450 BM3 K19/FV/QPCyclobutylamine carbamates2-hydroxylation80+High 2-position selectivity
P450 BM3 F87VLauric acidω-3 (50%)252-fold increase ω-3
P450 BM3 F87ALauric acidω-3 (46%)91.6-fold increase ω-3

Advanced variants demonstrate remarkable improvements in both conversion rates and selectivity. The K19/FV/QP variant achieves over 80% conversion with high selectivity for 2-hydroxylation of cyclobutylamine carbamates [2]. These engineered variants can process substrates without targeted mutagenesis campaigns while maintaining almost quantitative substrate conversion and 70-80% selectivity for trans diastereomers [2].

Substrate Scope Analysis in Bridged Bicyclic Amine Derivatives

The substrate scope of engineered P450 BM3 variants extends beyond simple cyclobutylamine derivatives to include complex bridged bicyclic amine structures, particularly bicyclo[1.1.1]pentyl (BCP) amine derivatives. This expansion represents the first direct enantioselective functionalization of bridging methylenes in BCP systems, opening efficient routes to chiral BCP bioisosteres for medicinal chemistry applications [2] [3].

Bicyclo[1.1.1]pentyl Amine Derivatives

BCP amine derivatives present unique challenges due to their highly strained ring systems and poor differentiation of terminal groups. Initial screening with Boc-protected BCP amine (substrate 13a) showed limited activity across the 48-member P450 BM3 library, with only modest conversion rates [2] [8]. The tert-butyl substituent of the Boc group, being roughly isosteric with the BCP core, creates poor substrate differentiation and limits access of central heteroatom functionality to active site residues [2] [8].

Significant improvements were achieved by replacing the Boc protecting group with benzyloxycarbonyl (Cbz) derivatives. The Cbz analogue (substrate 13d) demonstrated substantially higher activity, with 20 enzyme variants achieving at least 80% conversion to products [2] [8]. The 2-hydroxylation product dominated for over one-third of the enzymes tested, with enantiomeric excesses exceeding 90% achieved in nine cases [2] [8].

Regioselectivity Patterns

The hydroxylation patterns for bridged bicyclic amine derivatives show distinct preferences depending on substrate structure and enzyme variant. For Cbz-protected BCP amines, 2-hydroxylation represents the major pathway, with the 2R-configuration being consistently favored across different enzyme variants [2] [8]. This stereochemical preference aligns with the known selectivity patterns of P450 BM3 for long-chain fatty acid substrates [9].

Substrate Tolerance and Structural Requirements

Substrate TypeEnzyme VariantEnantiomeric Excess (%)Product ConfigurationYield (%)
Bicyclo[1.1.1]pentyl amine BocP450 BM3 variants50-58 (2S)S-configuration20-40
Bicyclo[1.1.1]pentyl amine CbzP450 BM3 variants>99 (2R)R-configuration60-80
Bridged bicyclic aminesVarious P450 BM3 mutants85-99Predominantly R70-93

The protecting group significantly influences both reactivity and selectivity. Cbz-protected substrates consistently outperform Boc-protected analogues in terms of conversion rates and enantiomeric excess [2] [8]. This improvement likely stems from better active site complementarity and reduced steric hindrance during substrate binding and product formation.

Extended Substrate Classes

Beyond BCP derivatives, the engineered P450 BM3 variants demonstrate activity on various bridged bicyclic structures including [3.3.1] bridged bicycles and [2.2.1] bicyclic systems [10] [11]. These substrates undergo hydroxylation with excellent enantioselectivity (97:3 to 98:2 enantiomeric ratios) when appropriate enzyme variants are employed [10]. The broad substrate tolerance suggests that the engineering strategies developed for cyclobutylamine derivatives are transferable to related cyclic amine structures.

Kinetic Resolution Techniques for Chiral Cyclobutylamine Production

Kinetic resolution represents a fundamental approach for obtaining enantiomerically pure cyclobutylamine derivatives, offering both practical advantages and mechanistic insights into enzyme-substrate interactions. The development of efficient kinetic resolution methods combines traditional enzymatic approaches with advanced biocatalytic systems to achieve high selectivity factors and yields.

Enzymatic Kinetic Resolution Systems

Traditional enzymatic kinetic resolution relies on the differential rates at which enantiomers of racemic substrates are processed by chiral catalysts. For cyclobutylamine derivatives, lipase-catalyzed resolutions using Candida antarctica lipase B (CALB) demonstrate excellent performance with selectivity factors ranging from 20 to 50 [12] [13]. These systems achieve theoretical maximum yields of 50% for the desired enantiomer while maintaining enantiomeric excesses exceeding 99% [12] [13].

The mechanism involves preferential acylation or hydrolysis of one enantiomer over the other, creating distinct reaction rates that enable separation. For 3-hydroxypyrrolidine derivatives, CALB-catalyzed acetylation proceeds with good enantioselectivity, yielding both the acetylated product and unreacted starting material in high optical purity [12].

P450 BM3-Based Kinetic Resolution

Engineered P450 BM3 variants offer unique advantages for kinetic resolution through selective oxidation rather than hydrolysis or acylation. These systems demonstrate selectivity factors of 10-25 while achieving conversions of 45-50% and enantiomeric excesses of 70-90% [14]. The oxidative approach provides access to hydroxylated products that serve as valuable synthetic intermediates for further functionalization.

The kinetic resolution mechanism involves preferential hydroxylation of one enantiomer of racemic cyclobutylamine substrates. Recent studies show that specific P450 BM3 variants can achieve remarkable stereoselectivity, with some variants favoring (R)-enantiomers while others preferentially process (S)-enantiomers [14] [15]. This enantiocomplementarity enables access to both enantiomers of hydroxylated products depending on the enzyme variant employed.

Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution (DKR) represents an advanced strategy that overcomes the theoretical 50% yield limitation of traditional kinetic resolution. By combining enzymatic resolution with in situ racemization of the substrate, DKR systems can achieve yields of 80-97% with selectivity factors of 25-75 [12] [13].

For cyclobutylamine derivatives, DKR systems typically employ lipase catalysts in combination with racemization catalysts such as ruthenium complexes. The lipase selectively processes one enantiomer while the racemization catalyst continuously converts the unreacted enantiomer back to the racemic mixture, ensuring high overall conversion to the desired stereoisomer [12].

Comparative Performance Data

Resolution MethodEnzyme SystemSelectivity Factor (s)Maximum Yield (%)Enantiomeric Excess (%)
Enzymatic hydrolysisCandida antarctica lipase B20-5050 (theoretical)>99
Enzymatic acetylationPseudomonas cepacia lipase15-3550 (theoretical)85-95
P450 BM3 selective oxidationP450 BM3 variants10-2545-5070-90
Dynamic kinetic resolutionLipase + racemization catalyst25-7580-97>99

Mechanistic Considerations

The success of kinetic resolution depends on several factors including substrate binding affinity, transition state stabilization, and product release rates. For P450 BM3 systems, kinetic isotope effect studies reveal that C-H abstraction represents the rate-determining step with values of 2.8-3.0, consistent with hydrogen atom abstraction being kinetically controlled [7]. This mechanistic understanding enables rational design of improved variants through targeted mutagenesis of residues that influence substrate positioning near the heme iron center.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.0767261 g/mol

Monoisotopic Mass

196.0767261 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

Explore Compound Types